The 3-(5-Bromo-2-fluorophenoxy)propan-1-amine Scaffold: A Technical Whitepaper on Synthesis, Structural Profiling, and Pharmacological Applications
The 3-(5-Bromo-2-fluorophenoxy)propan-1-amine Scaffold: A Technical Whitepaper on Synthesis, Structural Profiling, and Pharmacological Applications
Executive Summary
3-(5-Bromo-2-fluorophenoxy)propan-1-amine (CAS: 1522939-97-4)[1][2] is a highly versatile, bifunctional halogenated building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring an aryloxypropylamine core, this compound serves as a critical intermediate in the development of neuroactive agents, kinase inhibitors, and complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical properties, strategic synthesis methodologies, and pharmacological relevance.
Physicochemical Profiling & Structural Analysis
The structural architecture of 3-(5-Bromo-2-fluorophenoxy)propan-1-amine combines a flexible propylamine chain with a di-halogenated aromatic ring. The presence of both fluorine and bromine atoms on the phenoxy moiety imparts unique electronic and steric properties.
Table 1: Physicochemical Properties of 3-(5-Bromo-2-fluorophenoxy)propan-1-amine
| Property | Value / Description |
| Chemical Name | 3-(5-Bromo-2-fluorophenoxy)propan-1-amine |
| CAS Registry Number | 1522939-97-4[1][2] |
| Molecular Formula | C9H11BrFNO |
| Molecular Weight | 248.10 g/mol |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Fluorine) |
| Structural Motif | Halogenated Aryloxypropylamine |
Causality of Structural Features:
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Ortho-Fluorine: The highly electronegative fluorine atom at the ortho position (C2) withdraws electron density via the inductive effect. In the precursor state (5-bromo-2-fluorophenol)[3], this significantly lowers the pKa of the hydroxyl group, making it a superior nucleophile upon deprotonation. In biological systems, the C-F bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that position.
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Meta-Bromine: The bromine atom at the meta position (C5) serves a dual purpose. Synthetically, it acts as an orthogonal reactive handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[4]. Pharmacologically, its polarizability allows for strong halogen bonding within hydrophobic protein pockets.
Strategic Synthesis & Reaction Mechanisms
The most robust and scalable approach to synthesizing 3-(5-Bromo-2-fluorophenoxy)propan-1-amine is via a modified Williamson ether synthesis[5][6].
Mechanistic Rationale:
Direct alkylation using unprotected 3-bromopropylamine often results in poor yields due to competitive N-alkylation, where the primary amine acts as a nucleophile alongside the phenoxide ion. To ensure absolute regioselectivity (exclusive O-alkylation), the amine must be temporarily masked. Utilizing N-Boc-3-bromopropylamine[7] forces the reaction down a strict SN2 pathway at the oxygen center. The Boc (tert-butyloxycarbonyl) group is subsequently removed under mild acidic conditions.
Caption: Step-by-step synthetic workflow for 3-(5-Bromo-2-fluorophenoxy)propan-1-amine via Boc-protection.
Step-by-Step Methodology:
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Phenoxide Generation: In an oven-dried flask under inert atmosphere, dissolve 5-bromo-2-fluorophenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K2CO3, 2.0 equiv). Stir at 60°C for 30 minutes to generate the phenoxide anion[7].
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SN2 Alkylation: Dropwise, add a solution of N-Boc-3-bromopropylamine (1.1 equiv) in DMF. Elevate the temperature to 80°C and stir for 12 hours. The ortho-fluorine enhances the nucleophilicity of the phenoxide, driving the reaction to completion.
-
Intermediate Isolation: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10 equiv) at 0°C. Warm to room temperature and stir for 2 hours.
-
Free-basing: Concentrate the mixture, neutralize with saturated aqueous NaHCO3, and extract with DCM to yield the final free amine product[6].
Pharmacological Relevance & Target Pathways
The aryloxypropylamine scaffold is universally recognized as a "privileged structure" in neuropharmacology[5][6]. It forms the pharmacophoric core of numerous monoamine reuptake inhibitors (e.g., fluoxetine, atomoxetine) and histamine H2 receptor antagonists (e.g., roxatidine)[8].
Causality in Target Binding:
When integrated into a larger API, the 3-(5-Bromo-2-fluorophenoxy)propan-1-amine motif interacts with target proteins (such as the Serotonin Transporter, SERT, or Norepinephrine Transporter, NET) through a highly coordinated mechanism:
-
Salt Bridge Formation: The primary amine (protonated at physiological pH) forms a critical electrostatic salt bridge with a conserved aspartate residue in the central binding site of the transporter.
-
Hydrophobic & Halogen Interactions: The di-halogenated phenyl ring inserts into an adjacent hydrophobic pocket. The bromine atom engages in halogen bonding with backbone carbonyls, while the fluorine atom optimizes the dihedral angle of the ether linkage, locking the molecule into its bioactive conformation.
Caption: Pharmacological mechanism of aryloxypropylamine derivatives targeting monoamine transporters.
Experimental Protocols: Quality Control & Validation
To ensure scientific integrity, the synthesized batch must undergo a self-validating Quality Control (QC) workflow. This guarantees both chemical purity and absolute structural regiochemistry.
Self-Validating QC Protocol:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: Confirm molecular weight and bulk purity.
-
Expected Result: A dominant peak at m/z 248.0 [M+H]+ (and 250.0 due to the ~1:1 isotopic distribution of 79Br and 81Br), with a UV purity (210 nm / 254 nm) of ≥ 98%[9].
-
-
High-Resolution 1H NMR (400 MHz, CDCl3):
-
Purpose: Validate the ether linkage and aromatic substitution pattern.
-
Causality of Signals: The formation of the ether bond is validated by a characteristic triplet (~4.0 ppm) corresponding to the -CH2-O- protons. The aromatic region will display a 1,2,4-trisubstitution pattern. Crucially, the proton between the fluorine and bromine (C6) will show distinct ortho-coupling to the fluorine atom (J ~ 8-10 Hz) and meta-coupling to the C4 proton (J ~ 2-3 Hz), confirming the 5-bromo-2-fluoro regiochemistry.
-
-
19F NMR (376 MHz, CDCl3):
-
Purpose: Confirm the presence and environment of the fluorine atom.
-
Expected Result: A single multiplet (typically around -130 to -140 ppm), validating the retention of the C-F bond post-alkylation.
-
References
- Google Patents. "US7485754B2 - Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers".
Sources
- 1. 684249-80-7|1-(3-(4-Bromo-2-fluorophenoxy)propyl)piperidine|BLD Pharm [bldpharm.com]
- 2. 1522939-97-4 Cas No. | 3-(5-Bromo-2-fluorophenoxy)propan-1-amine | Matrix Scientific [matrixscientific.com]
- 3. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. US7485754B2 - Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers - Google Patents [patents.google.com]
- 6. 3-(3-Fluorophenoxy)propylamine|High-Quality Research Chemical [benchchem.com]
- 7. N-Boc-3-Chloropropylamine | Building Block | RUO [benchchem.com]
- 8. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 9. CAS:944279-28-1, 1-(3-(4-bromo-2-fluorophenoxy)propyl)pyrrolidine-毕得医药 [bidepharm.com]
